![molecular formula C18H19N5O2S B2568525 (4-Methylthiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-53-8](/img/structure/B2568525.png)
(4-Methylthiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-Methylthiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality (4-Methylthiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylthiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds structurally related to the target molecule have been synthesized and evaluated for their anticancer and antimicrobial properties . The incorporation of heterocyclic entities like oxazole, pyrazoline, and pyridine has shown promising results against cancer cell lines and pathogenic bacterial and fungal strains. For instance, Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and reported significant anticancer activity against a panel of 60 cancer cell lines, as well as noteworthy in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Biological Evaluation
Further, the evaluation of synthesized compounds through molecular docking studies aids in understanding their potential binding affinities and mechanisms of action, which is crucial for drug development processes. For example, compounds with pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, showing higher activity than reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthesis and characterization of compounds containing moieties like pyrazine, oxadiazole, and piperidine are pivotal in discovering new therapeutic agents. The chemical manipulation of these moieties can lead to the creation of novel molecules with enhanced biological activities. For instance, Milczarska et al. (2012) explored the synthesis of derivatives featuring pyrazine and oxadiazole, leading to new compounds with potential biological activities (Milczarska, Gobis, Foks, Golunski, & Sowiński, 2012).
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-15(26-11-12)18(24)23-6-2-3-13(10-23)8-16-21-17(22-25-16)14-9-19-4-5-20-14/h4-5,7,9,11,13H,2-3,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXYDRWZVYHSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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